molecular formula C19H22NO4+ B1681412 Salutaridine CAS No. 1936-18-1

Salutaridine

Cat. No. B1681412
CAS RN: 1936-18-1
M. Wt: 328.4 g/mol
InChI Key: GVTRUVGBZQJVTF-YJYMSZOUSA-N
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Description

Salutaridine, also known as floripavine, is an alkaloid that is present in the morphinian alkaloid pathway of opium poppy . Its biosynthetic precursor is the alkaloid ®-reticuline .


Synthesis Analysis

The synthesis of Salutaridine involves a biomimetic chemo-enzymatic strategy. The prochiral natural intermediate 1,2-dehydroreticuline is prepared and subsequently stereoselectively reduced by the enzyme 1,2-dehydroreticuline reductase, obtaining ®-reticuline in high ee and yield . In the final step, membrane-bound salutaridine synthase is used to perform the selective ortho-para phenol coupling to give (+)-salutaridine .


Molecular Structure Analysis

The molecular formula of Salutaridine is C19H21NO4 . Its average mass is 327.374 Da and its mono-isotopic mass is 327.147064 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Salutaridine include the reduction of the prochiral natural intermediate 1,2-dehydroreticuline by the enzyme 1,2-dehydroreticuline reductase to obtain ®-reticuline . This is followed by the selective ortho-para phenol coupling performed by the membrane-bound salutaridine synthase to produce (+)-salutaridine .


Physical And Chemical Properties Analysis

Salutaridine has a molar mass of 327.380 g·mol−1 . It is a solid at standard state (at 25 °C [77 °F], 100 kPa) .

Scientific Research Applications

Enzyme Function and Modification

  • Salutaridine reductase (SalR) is crucial in morphine biosynthesis, reducing salutaridine to 7(S)-salutaridinol. Research identified its unique features and how mutagenesis can remove substrate inhibition while maintaining or enhancing activity (Ziegler et al., 2009).

Metabolic Engineering

  • Altering the expression of salutaridinol 7-O-acetyltransferase (SalAT) impacts alkaloid products in opium poppy, with over-expression increasing morphine, codeine, and thebaine, and suppression leading to salutaridine accumulation (Allen et al., 2007).

Synthetic Biology

  • Saccharomyces cerevisiae has been used to synthesize morphinan alkaloids from precursors, indicating potential for biotechnological production of these compounds (Fossati et al., 2015).

Structural Analysis

Genetic Regulation and Pathway Analysis

  • RNAi suppression of salAT and studies on enzyme interactions in the morphine biosynthetic pathway provide insights into regulatory mechanisms and enzyme complexes (Kempe et al., 2009).

Novel Alkaloid Discovery

  • Research on saludimerines A and B, novel dimeric alkaloids derived from salutaridine, expands the understanding of alkaloid diversity and their biological properties (Bracher et al., 2004).

Evolutionary Perspectives

  • Comparative transcriptome analysis across Papaver species provides insights into the evolution of morphine biosynthesis and the specific role of SalR (Ziegler et al., 2009).

Molecular Interaction and Docking Studies

  • Modeling and mutagenesis studies of SalR reveal the enzyme's substrate binding site and its interaction with benzylisoquinoline alkaloids, contributing to the understanding of its specificity (Geissler et al., 2007).

Future Directions

The growing repository of BIA biosynthetic genes is providing the parts required to apply emerging synthetic biology platforms to the development of production systems in microbes as an alternative to plants as a commercial source of valuable BIAs .

properties

IUPAC Name

(1S,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTRUVGBZQJVTF-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941041
Record name 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salutaridine

Color/Form

Rods from ethyl acetate

CAS RN

1936-18-1
Record name Salutaridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001936181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALUTARIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X10PRH74D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Salutaridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

197-198 °C
Record name Salutaridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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